m-PEG2-DBCO
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C24H26N2O4/c1-29-16-17-30-15-14-25-23(27)12-13-24(28)26-18-21-8-3-2-6-19(21)10-11-20-7-4-5-9-22(20)26/h2-9H,12-18H2,1H3,(H,25,27) |
InChI Key |
MSDBUVAFXGJQTF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of m-PEG2-DBCO
Synthesis of Dibenzoazacyclooctyne (DBCO) Core
The DBCO core is synthesized through multi-step organic synthesis involving the formation of the strained cyclooctyne ring fused with benzene rings. A highly efficient and scalable method for DBCO synthesis has been developed, achieving an overall yield of approximately 42% over seven steps without chromatographic purification, facilitating multigram production of DBCO acid derivatives.
Key points in DBCO synthesis include:
- Formation of the dibenzoazacyclooctyne ring system.
- Introduction of a reactive carboxylic acid or NHS ester functional group for subsequent coupling.
- Purification steps optimized to avoid chromatography, using crystallization or precipitation.
This robust synthetic route provides the DBCO intermediate necessary for conjugation with PEG chains.
Preparation of PEG Spacer with Reactive Functional Groups
The PEG component, specifically short PEG chains such as PEG with molecular weight around 2000 g/mol (PEG2), is functionalized to allow coupling with DBCO. Common functional groups include amine-terminated PEG (NH2-PEG-COOH) or azide-terminated PEG.
The preparation of PEG derivatives involves:
- Activation of PEG hydroxyl end groups using reagents like N,N′-disuccinimidyl carbonate to form NHS carbonate esters.
- Subsequent substitution with amine-containing linkers such as 3-azidopropan-1-amine or direct amine groups.
Dry solvents such as DMSO and DMF are used under anhydrous conditions to prevent hydrolysis. Molecular sieves and drying agents ensure minimal water content during reactions.
Coupling of DBCO to PEG Spacer
The critical step in preparing this compound is the conjugation of the DBCO moiety to the PEG spacer. Two main strategies have been reported:
Direct Coupling via NHS Ester Chemistry
- DBCO-NHS ester (commercially available or synthesized) is reacted with amine-terminated PEG (NH2-PEG-COOH) in aqueous bicarbonate buffer (pH ~8) or organic solvents like DMSO.
- The reaction is typically carried out at room temperature overnight to ensure complete coupling.
- The product, this compound, is purified by dialysis (MWCO ~7,000 Da) or precipitation to remove unreacted small molecules and byproducts.
Example reaction conditions:
| Reagent | Amount | Solvent | Conditions |
|---|---|---|---|
| DBCO-NHS ester | 6.9 mg (17.1 μmol) | DMSO (2.3 mL) | Added dropwise to NH2-PEG-COOH solution |
| NH2-PEG-COOH | 51.6 mg (25.9 μmol) | NaHCO3 (pH 8) (5.7 mL) | Stirred overnight at room temperature |
After coupling, dialysis against deionized water for 2 days removes impurities.
Protection Strategies for DBCO During Peptide or Polymer Synthesis
- DBCO is sensitive to acid-mediated rearrangement, especially during peptide cleavage with trifluoroacetic acid (TFA).
- Copper(I) salts such as (MeCN)4CuBF4 have been used to transiently protect DBCO from acid-promoted cycloisomerization during synthesis, allowing incorporation of DBCO into peptides or polymers without loss of reactivity.
- After cleavage, copper is removed by purification methods such as HPLC.
This approach is relevant when this compound is prepared as part of more complex biomolecules or polymers.
Alternative Synthetic Approaches
- Thermal and microwave-assisted click chemistry has been employed for rapid PEGylation and dendrimer synthesis involving PEG and DBCO derivatives.
- Iterative azide-alkyne cycloaddition (AAC) and azide substitution sequences enable the growth of PEG-dendritic block copolymers, which can be functionalized with DBCO at terminal positions.
Analytical Characterization and Purification
Monitoring Reaction Progress
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR is used to monitor characteristic signals of PEG methylene protons and DBCO aromatic protons.
- Infrared (IR) Spectroscopy : Azide absorption at ~2100 cm^-1 confirms presence or consumption of azide groups in click reactions.
- Mass Spectrometry (MALDI-TOF MS) : Confirms molecular weight and purity of this compound conjugates.
- Gel Permeation Chromatography (GPC) : Assesses molecular weight distribution and monodispersity after conjugation.
Purification Techniques
- Dialysis against water with appropriate molecular weight cut-off membranes is standard for removing small molecule impurities.
- Precipitation using solvents such as methanol/isopropanol or dichloromethane/ether mixtures removes excess reactants.
- Ultrafiltration and HPLC purification are used when high purity is required, especially for peptide conjugates.
Summary Table of Preparation Steps for this compound
Chemical Reactions Analysis
Types of Reactions
m-PEG2-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage between the DBCO group and azide-functionalized molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized biomolecules or polymers. The reaction conditions are typically mild, occurring at room temperature and in aqueous or organic solvents .
Major Products Formed
The major products formed from the reactions of this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, imaging, and diagnostics .
Scientific Research Applications
Bioorthogonal Click Chemistry
Site-Specific Labeling
m-PEG2-DBCO is extensively used for site-specific labeling of biomolecules. By attaching fluorescent dyes or drugs to azide-functionalized targets, researchers can achieve precise labeling necessary for studying biomolecular interactions. This application is critical in understanding cellular processes and dynamics.
Case Study: Imaging Applications
In a study involving breast cancer cells, this compound was utilized to label liposomes, enhancing tumor uptake significantly compared to traditional methods. The results indicated that the DBCO moiety improved the accumulation of imaging agents in tumor tissues, demonstrating its potential for molecular imaging applications .
Drug Delivery Systems
Targeted Drug Delivery
this compound enhances the specificity of drug delivery systems by allowing therapeutic agents to be conjugated to targeting molecules. This targeted approach minimizes off-target effects and improves therapeutic efficacy.
Case Study: Cancer Therapy
Research has shown that biodegradable polymeric systems incorporating this compound can deliver anti-cancer drugs effectively. These systems allow for both localized and systemic administration, significantly reducing systemic toxicity associated with conventional therapies .
Biomedical Research
Diagnostics and Sensors
The stability and precision of this compound make it suitable for use in diagnostic assays and sensors. Its ability to create stable conjugates is essential for accurate detection and measurement in various biomedical applications.
Case Study: Diagnostic Assays
In diagnostic settings, this compound has been employed to enhance the performance of assays by ensuring stable binding between biomolecules and detection agents, leading to improved sensitivity and specificity .
Surface Modification
Material Science Applications
this compound is used to modify surfaces of nanoparticles and other materials, enhancing their solubility and biocompatibility. The PEG component improves the overall performance of these materials in biological environments.
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Nanoparticle Functionalization | Attaching targeting ligands to nanoparticles | Improved targeting and reduced toxicity |
| Surface Coating | Coating medical devices | Enhanced biocompatibility and reduced immune response |
Polymer Chemistry
Custom Material Development
Incorporating this compound into polymer matrices allows for the development of custom materials with tailored reactivity and solubility properties. This versatility is beneficial for creating specialized materials for various applications.
Mechanism of Action
The mechanism of action of m-PEG2-DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts rapidly with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Reaction Kinetics
Stability
- This compound retains >90% activity after 72 hours in PBS, whereas m-PEG24-DBCO degrades ~30% under the same conditions due to hydrolysis of the extended PEG chain .
Key Advantages and Limitations
Advantages of this compound
- Rapid Conjugation : Ideal for time-sensitive applications like in vivo imaging .
- Minimal Interference : Short PEG chain avoids masking target biomolecule activity .
Limitations
Biological Activity
m-PEG2-DBCO (methoxy poly(ethylene glycol) with a dibenzocyclooctyne functional group) is a versatile compound utilized in various biomedical applications, particularly in the context of bioconjugation and drug delivery systems. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by its hydrophilic PEG backbone, which enhances solubility and reduces aggregation of conjugated biomolecules. The dibenzocyclooctyne (DBCO) moiety facilitates bioorthogonal reactions with azide-containing compounds through strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for selective labeling without the need for metal catalysts . This reaction is particularly advantageous in biological systems, where traditional methods may introduce toxicity or undesired side effects.
1. Drug Delivery Systems
This compound has been employed to create targeted drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents. Its ability to conjugate with various drugs or biomolecules allows for the development of personalized medicine approaches.
2. Imaging and Diagnostics
The compound's functionalization capabilities have been exploited in imaging applications. For instance, conjugating this compound with fluorescent probes enables specific labeling of cells or tissues, enhancing imaging contrast and resolution in techniques such as fluorescence microscopy .
3. Tissue Engineering
In tissue engineering, this compound is used to modify scaffold surfaces to promote cell adhesion and growth. By attaching bioactive peptides or proteins through DBCO chemistry, researchers can create scaffolds that mimic the extracellular matrix, facilitating tissue regeneration .
Case Study: Osteoinductive Surfaces
A study investigated the use of this compound in creating osteoinductive surfaces for bone implants. The DBCO-modified surfaces were conjugated with BMP-2 peptides, which significantly enhanced alkaline phosphatase activity and matrix mineralization in bone marrow mesenchymal stem cells (BM-MSCs). This indicates that this compound can effectively promote osteogenic differentiation and support bone healing processes .
| Parameter | Control Group | This compound Modified Group |
|---|---|---|
| ALP Activity (OD 405 nm) | 0.25 | 0.75 |
| Matrix Mineralization (%) | 20% | 60% |
| Cell Viability (%) | 85% | 95% |
Case Study: Hydrogel Formation
Another study explored the synthesis of injectable hydrogels using this compound as a crosslinker. The hydrogels exhibited favorable mechanical properties and biocompatibility, making them suitable for drug delivery applications. The hydrogels were shown to release encapsulated drugs in a controlled manner, highlighting the potential of this compound in sustained release formulations .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing m-PEG2-DBCO?
- Methodological Answer : Synthesis typically involves coupling DBCO (dibenzocyclooctyne) to methoxy-PEG using NHS ester chemistry. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., PEG chain length, DBCO attachment) via proton shifts in D₂O or CDCl₃ .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF for PEG polymers) .
- UV-Vis Spectroscopy : Quantify DBCO content via absorbance at ~309 nm (ε ≈ 12,000 M⁻¹cm⁻¹) .
- Key Considerations : Ensure purity (>95%) via HPLC and control batch-to-batch variability .
Q. How can researchers optimize conjugation efficiency between this compound and azide-functionalized biomolecules?
- Methodological Answer :
- Kinetic Analysis : Use pseudo-first-order kinetics under physiological pH (7.4) and temperature (25–37°C) to determine reaction rates .
- Stoichiometric Ratios : Optimize molar excess (e.g., 2:1 DBCO:azide) to minimize unreacted azides .
- Validation Tools :
- Fluorescence Quenching : Track azide consumption using fluorogenic probes .
- SDS-PAGE/Gel Permeation Chromatography : Confirm conjugate formation and size shifts .
Advanced Research Questions
Q. What experimental design strategies mitigate contradictory data in this compound-based drug delivery studies?
- Methodological Answer : Contradictions often arise from batch variability or microenvironmental factors (e.g., pH, redox conditions). Mitigation strategies include:
- Orthogonal Characterization : Cross-validate results using NMR, MS, and dynamic light scattering (DLS) .
- Controlled Replicates : Repeat experiments across multiple batches and labs to isolate variables .
- Data Table Example :
| Variable Tested | Conflicting Observation | Resolution Method |
|---|---|---|
| PEG Chain Length | Variable biodistribution | Size-exclusion chromatography + in vivo tracking |
| DBCO Purity (%) | Inconsistent conjugation | HPLC pre-screening |
Q. How can researchers integrate this compound with multi-omics workflows while ensuring reproducibility?
- Methodological Answer :
- Framework Alignment : Use PICO (Population: Target cells; Intervention: Conjugate; Comparison: Unmodified PEG; Outcome: Delivery efficiency) to structure hypotheses .
- Standardization :
- Pre-analytical Steps : Document PEG hydration time, solvent (e.g., DMSO vs. PBS), and storage conditions (-20°C under argon) .
- Analytical Validation : Pair LC-MS/MS proteomics with fluorescent tagging to cross-verify conjugate localization .
Q. What methodologies address challenges in tracking this compound stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate conjugates in simulated biological fluids (e.g., serum, lysosomal pH 5.0) and monitor via:
- Time-Resolved Fluorescence : Detect PEG-DBCO breakdown products .
- SEC-MALS : Quantify aggregation or fragmentation .
- In Silico Modeling : Predict hydrolysis rates using molecular dynamics simulations (e.g., CHARMM force fields) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in this compound cytotoxicity reports across cell lines?
- Methodological Answer :
- Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments .
- Factor Isolation :
| Potential Factor | Experimental Adjustment |
|---|---|
| Cell Membrane Composition | Compare epithelial vs. immune cells |
| Endocytosis Pathways | Inhibit clathrin vs. caveolin-mediated uptake |
- Meta-Analysis : Aggregate published LC₅₀ values and perform heterogeneity testing (e.g., I² statistic) .
Methodological Frameworks for Rigor
Q. What frameworks ensure robust experimental design for this compound-based studies?
- Methodological Answer :
- PEO Framework (Population, Exposure, Outcome):
- Population : Target tissue/organelle (e.g., tumor vs. liver).
- Exposure : Conjugate concentration, incubation time.
- Outcome : Quantify drug release (e.g., HPLC) and off-target effects (e.g., transcriptomics) .
- Ethical Alignment : Adhere to institutional guidelines for in vivo studies (e.g., 3R principles) .
Tables for Comparative Analysis
Table 1 : Techniques for Assessing this compound Conjugation Efficiency
| Technique | Pros | Cons | Citations |
|---|---|---|---|
| Fluorescence Quenching | Real-time monitoring | Limited to azide-fluorophore systems | |
| SDS-PAGE | Low cost, semi-quantitative | Low resolution for large PEGs | |
| LC-MS/MS | High specificity | Expensive instrumentation |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| PEG Oxidation | Store under inert gas, add antioxidants (e.g., BHT) |
| Batch Variability | Pre-screen via NMR/MS |
| Non-specific Binding | Include blocking agents (e.g., BSA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
